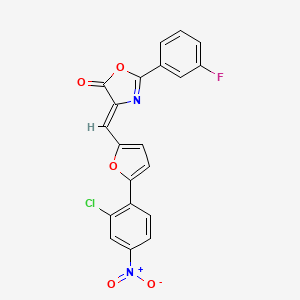
sodium 2-(2-aminophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2-aminophenyl)acetate is a chemical compound with the molecular formula C8H8NNaO3 . It is used for research and development purposes and is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular structure of sodium 2-(2-aminophenyl)acetate consists of a sodium atom (Na) bonded to an acetate group (C2H3O2) and a 2-aminophenyl group (C6H5NH2) . The InChI code for this compound is 1S/C8H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1 .
Physical And Chemical Properties Analysis
Sodium 2-(2-aminophenyl)acetate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The molecular weight of this compound is 187.13 .
Wissenschaftliche Forschungsanwendungen
Thermal Energy Storage
Sodium 2-(2-aminophenyl)acetate: can be utilized in the development of composite phase change materials (CPCMs) . These materials are designed for thermal energy storage, which is critical for energy conservation in buildings, waste heat recovery, and battery thermal management . The compound can help adjust the melting point of sodium acetate trihydrate, a common phase change material, enhancing its thermal properties for more efficient energy storage .
Biopharmaceuticals
In the realm of biopharmaceuticals, sodium 2-(2-aminophenyl)acetate may play a role in the formulation of lipid nanoparticles (LNPs) . LNPs are used for the delivery of mRNA vaccines and other therapeutics. The compound could potentially be involved in the stabilization of these nanoparticles or in the creation of the lipid bilayer that encapsulates the mRNA .
Wirkmechanismus
Target of Action
Sodium 2-(2-aminophenyl)acetate, also known as Dapsone, is a sulfone drug that is active against a wide range of bacteria . Its primary targets are bacteria, particularly Mycobacterium leprae . The compound’s action against these bacteria is mainly due to its ability to inhibit folic acid synthesis in susceptible organisms .
Mode of Action
The compound’s mode of action is likely similar to that of the sulfonamides, which involves the inhibition of folic acid synthesis in susceptible organisms . This inhibition disrupts the bacteria’s ability to synthesize proteins necessary for their growth and reproduction, thereby stopping the spread of the infection .
Biochemical Pathways
The biochemical pathways affected by Sodium 2-(2-aminophenyl)acetate are those involved in the synthesis of folic acid . Folic acid is crucial for the synthesis of nucleic acids and the metabolism of amino acids, which are essential for bacterial growth and reproduction . By inhibiting folic acid synthesis, the compound disrupts these pathways, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetics of Sodium 2-(2-aminophenyl)acetate, similar to Diclofenac, involves absorption, distribution, metabolism, and excretion (ADME) . After oral administration, it is absorbed in the gastrointestinal tract and distributed throughout the body . The compound is metabolized in the liver and excreted in the urine . The compound’s ADME properties impact its bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of Sodium 2-(2-aminophenyl)acetate’s action is the inhibition of bacterial growth and reproduction . This is achieved by disrupting the biochemical pathways necessary for the synthesis of folic acid, a vital component for bacterial protein synthesis . Consequently, the bacteria are unable to grow and reproduce, leading to their death and the resolution of the infection .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-(2-aminophenyl)acetate involves the reaction of 2-aminophenylacetic acid with sodium hydroxide.", "Starting Materials": [ "2-aminophenylacetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-aminophenylacetic acid in water.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C for 2-3 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it.", "Dissolve the dried precipitate in water and add sodium hydroxide to adjust the pH to 7-8.", "Filter the solution and evaporate the solvent to obtain sodium 2-(2-aminophenyl)acetate." ] } | |
CAS-Nummer |
64462-12-0 |
Produktname |
sodium 2-(2-aminophenyl)acetate |
Molekularformel |
C8H8NNaO2 |
Molekulargewicht |
173.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



